1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane

Catalog No.
S689708
CAS No.
358-39-4
M.F
C6H6F8O2
M. Wt
262.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane

CAS Number

358-39-4

Product Name

1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane

IUPAC Name

1,1,2,2-tetrafluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)ethoxy]ethane

Molecular Formula

C6H6F8O2

Molecular Weight

262.1 g/mol

InChI

InChI=1S/C6H6F8O2/c7-3(8)5(11,12)15-1-2-16-6(13,14)4(9)10/h3-4H,1-2H2

InChI Key

WVRJJXQSRCWPNS-UHFFFAOYSA-N

SMILES

C(COC(C(F)F)(F)F)OC(C(F)F)(F)F

Canonical SMILES

C(COC(C(F)F)(F)F)OC(C(F)F)(F)F

1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane is a fluorinated compound with the molecular formula C₆H₆F₈O₂ and a molecular weight of 262.1 g/mol. It is characterized by its two ether linkages, which contribute to its unique chemical properties. This compound is utilized primarily in research settings due to its stability and ability to interact with various chemical species, particularly in the context of lithium-metal batteries and other electrochemical applications .

, particularly involving coordination with lithium ions. It can influence the solvation structure of electrolytes in lithium-metal batteries, enhancing their performance by stabilizing the solid electrolyte interphase (SEI) on the lithium anode. This stabilization helps mitigate the formation of lithium dendrites, which can lead to short circuits and battery failure . Additionally, it has been involved in oxidative coupling processes to synthesize dimeric ligands that exhibit intense fluorescence spectra.

The synthesis of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane involves several methods:

  • Fluorination: The introduction of fluorine atoms into ethylene glycol ethers can be achieved through various fluorination techniques.
  • Etherification: The reaction of tetrafluoroethanol with ethylene glycol under acidic or basic conditions can yield this compound.
  • Oxidative Coupling: This method has been used to create dimeric ligands from simpler precursors that include 1,2-bis(1,10-phenanthrolinyl)ethane and similar structures .

This compound finds applications in several fields:

  • Lithium-Metal Batteries: It serves as a co-solvent in electrolytes, contributing to improved cycling performance and safety by forming a stable SEI layer.
  • Research: Its unique properties make it valuable in studies related to conformational analysis and ligand synthesis for various chemical applications .
  • Fluorescent Materials: Its derivatives are explored for use in fluorescent materials due to their intense emission spectra.

Interaction studies have shown that 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane coordinates weakly with lithium ions. This interaction influences the solvation structure of electrolytes in lithium-metal batteries and alters the electrochemical behavior of these systems. Research indicates that this compound can significantly enhance the stability and efficiency of battery performance during high-voltage cycling .

Several compounds share structural similarities with 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,2-Bis(2,2-difluoroethoxy)ethaneC₆H₈F₄O₂Contains difluorinated ether groups
1-(Perfluoropropyl)-2-(perfluorobutoxy)ethaneC₉H₁₈F₈O₂Incorporates longer perfluorinated chains
Ethylene glycol bis(2-fluoroethyl)etherC₈H₁₀F₂O₂Lacks the tetrafluorinated structure but retains ether linkages

Uniqueness

The uniqueness of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane lies in its highly fluorinated structure that enhances its stability and interaction capabilities compared to other similar compounds. Its specific role as a co-solvent in lithium-metal batteries further distinguishes it from other ethers and fluorinated compounds .

XLogP3

3.2

Wikipedia

1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane

Dates

Last modified: 08-15-2023

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